molecular formula C11H11BrO2 B14088036 2-Bromomethyl-3-phenyl-acrylic acid methyl ester

2-Bromomethyl-3-phenyl-acrylic acid methyl ester

Cat. No.: B14088036
M. Wt: 255.11 g/mol
InChI Key: GIVCLXFKVGOEAT-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-3-phenylacrylate is an organic compound with the molecular formula C11H11BrO2 It is a derivative of acrylic acid and features a bromomethyl group attached to the second carbon of the acrylate moiety and a phenyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)-3-phenylacrylate can be synthesized through several methods. One common approach involves the bromination of methyl 3-phenylacrylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent like dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-3-phenylacrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include azides, thioethers, and ethers.

    Elimination Reactions: Alkenes are the primary products.

    Coupling Reactions: Biaryl or styrene derivatives are formed.

Scientific Research Applications

Methyl 2-(bromomethyl)-3-phenylacrylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules through nucleophilic substitution reactions, aiding in the study of biological pathways and functions.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Industry: The compound is utilized in the production of specialty polymers and materials with specific properties

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-3-phenylacrylate primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The phenyl group can also participate in π-π interactions, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(bromomethyl)-3-phenylacrylate is unique due to the presence of both the bromomethyl and phenyl groups. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The bromomethyl group offers high reactivity towards nucleophiles, while the phenyl group provides steric hindrance and potential for π-π interactions, influencing the compound’s behavior in various chemical environments .

Properties

IUPAC Name

methyl 2-(bromomethyl)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVCLXFKVGOEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC1=CC=CC=C1)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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